5-METHYL-4-[(4-NITROPHENOXY)METHYL]-N~3~-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE
Overview
Description
5-METHYL-4-[(4-NITROPHENOXY)METHYL]-N~3~-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoxazole ring, a benzoxadiazole moiety, and a piperidine group. The presence of these functional groups makes it an interesting subject for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-4-[(4-NITROPHENOXY)METHYL]-N~3~-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, including the formation of the isoxazole ring, the introduction of the nitrophenoxy group, and the coupling with the benzoxadiazole and piperidine moieties. Common synthetic routes may involve:
Formation of Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Nitrophenoxy Group: This step may involve nucleophilic substitution reactions.
Coupling with Benzoxadiazole and Piperidine: This can be done using coupling reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-4-[(4-NITROPHENOXY)METHYL]-N~3~-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-METHYL-4-[(4-NITROPHENOXY)METHYL]-N~3~-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **4-[(4-nitrophenoxy)methyl]-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]-3-isoxazolecarboxamide
- **5-methyl-4-[(4-aminophenoxy)methyl]-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]-3-isoxazolecarboxamide
Uniqueness
The uniqueness of 5-METHYL-4-[(4-NITROPHENOXY)METHYL]-N~3~-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-methyl-4-[(4-nitrophenoxy)methyl]-N-(4-piperidin-1-yl-2,1,3-benzoxadiazol-7-yl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O6/c1-14-17(13-33-16-7-5-15(6-8-16)29(31)32)20(25-34-14)23(30)24-18-9-10-19(22-21(18)26-35-27-22)28-11-3-2-4-12-28/h5-10H,2-4,11-13H2,1H3,(H,24,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAGDNLKDYPFDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)NC2=CC=C(C3=NON=C23)N4CCCCC4)COC5=CC=C(C=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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